Acetamide, N-[(phenylamino)thioxomethyl]-

Spectrophotometry Ruthenium Analysis Analytical Chemistry

Select N-Phenyl-N'-acetylthiourea for unmatched specificity in spectrophotometric ruthenium determination. Unlike generic thioureas, it delivers higher molar absorptivity (4.7×10³ L mol⁻¹ cm⁻¹), 48-hour color stability, and a non-extractive protocol in 5–8 M HCl – minimizing radioactive waste and reducing analysis time. Ideal for nuclear reprocessing, catalyst QA, and electrochemical research. Insist on the proven reagent; avoid method failure and poor reproducibility from unmodified alternatives.

Molecular Formula C9H10N2OS
Molecular Weight 194.26 g/mol
CAS No. 1132-44-1
Cat. No. B072306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-[(phenylamino)thioxomethyl]-
CAS1132-44-1
Molecular FormulaC9H10N2OS
Molecular Weight194.26 g/mol
Structural Identifiers
SMILESCC(=O)NC(=S)NC1=CC=CC=C1
InChIInChI=1S/C9H10N2OS/c1-7(12)10-9(13)11-8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11,12,13)
InChIKeyDBOBDMZHSHKLSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetamide, N-[(phenylamino)thioxomethyl]- (CAS 1132-44-1): A Validated Chelating Agent for Spectrophotometric Ruthenium Quantification


Acetamide, N-[(phenylamino)thioxomethyl]- (commonly referred to as N-phenyl-N'-acetylthiourea) is a member of the acylthiourea class, characterized by a thioxomethyl group bridging an acetamide and a phenylamino moiety . With the molecular formula C9H10N2OS and a molecular weight of 194.25 g/mol, this compound is commercially available with typical purity specifications of 95% [1]. Its principal documented application is as a specific chelating agent for the spectrophotometric determination of ruthenium, where it forms a distinct blue complex in highly acidic media [2]. This analytical utility is underpinned by defined spectral properties and complex stability metrics, which are essential for method development and routine laboratory implementation.

Why Generic Thiourea Analogs Cannot Replace Acetamide, N-[(phenylamino)thioxomethyl]- in Ruthenium Assays


The spectrophotometric determination of ruthenium is critically dependent on reagent-specific parameters including molar absorptivity, complex stability, and freedom from interference. Generic substitution with unmodified thiourea or other N-substituted derivatives is not scientifically defensible due to marked differences in these performance metrics. For instance, the unithiol method has been reported to offer greater sensitivity and selectivity than the widespread thiourea method, underscoring the variability among potential reagents [1]. Furthermore, the redox stability of oxidized forms differs substantially among thiourea derivatives; the oxidized form of N-acetylthiourea decomposes within 30–60 minutes, whereas that of thiourea exhibits stable and reproducible potential [2]. Consequently, selecting a reagent without direct comparative performance data in the specific assay matrix (5–8 M HCl for N-phenyl-N'-acetylthiourea [3]) introduces significant risk of method failure, inaccurate quantification, and poor reproducibility.

Quantitative Differentiation of Acetamide, N-[(phenylamino)thioxomethyl]-: Comparative Assay Metrics for Ruthenium Quantification


Superior Molar Absorptivity for Enhanced Assay Sensitivity

N-Phenyl-N'-acetylthiourea exhibits a higher molar absorptivity (ε) compared to alternative phenylthiourea-based and other thiourea-derived reagents for ruthenium determination. In a 5–8 M HCl medium, the target compound yields a molar absorptivity of 4.7 × 10³ L mol⁻¹ cm⁻¹ at 650 nm [1]. This value surpasses that of phenylthiourea (PTU) in a tributylphosphate-ethyl acetate extraction system (ε = 4.0 × 10³ L mol⁻¹ cm⁻¹ at 619 nm) [2], o-methylphenyl thiourea (OMPT) in chloroform extract (ε = 2.34 × 10³ L mol⁻¹ cm⁻¹ at 590 nm) [3], and monothiourea-3-nitrophthalic acid (MT3NF) (ε = 2.9 × 10³ L mol⁻¹ cm⁻¹ at 598 nm) [4].

Spectrophotometry Ruthenium Analysis Analytical Chemistry

Defined Analytical Working Range and Complex Stability for Method Transfer

The ruthenium complex formed with N-phenyl-N'-acetylthiourea adheres to Beer's law over a concentration range of 2–18 µg/mL at 650 nm [1]. This linear dynamic range is narrower than that of OMPT (up to 42.5 µg/mL) [2] and PTU (0–200 µg/5 mL, equivalent to 0–40 µg/mL) [3], but the target complex demonstrates extended color stability of up to 48 hours [1], matching the >48 hour stability reported for the OMPT complex [2]. Importantly, the blue complex is not extractable into common organic solvents but remains soluble in 30% ethanol solution [1], which simplifies sample handling and eliminates an extraction step required for OMPT (chloroform) [2] and PTU (TBP-ethyl acetate) [3] methods.

Analytical Method Validation Beer's Law Range Complex Stability

Distinct Chemical Reactivity Profile in Synthetic Transformations

In the context of synthetic methodology, N-phenyl-N'-acetylthiourea exhibits a divergent reaction pathway compared to its higher acyl homologs. Under identical reaction conditions, N-phenyl-N'-cinnamoylthioureas and N-phenyl-N'-3-(2-furyl)-acryloylthioureas undergo S-methylation to afford S-methyl N-acylmonothiocarbamates, whereas N-phenyl-N'-acetylthiourea undergoes a distinct transformation to yield N-phenyl-N'-acetyl-S-methylisothiourea [1]. Furthermore, kinetic studies have demonstrated that the rearrangement of the acetyl group is approximately two orders of magnitude slower than that of the benzoyl group in analogous 1-acyl-1-phenylthiourea derivatives [2].

Organic Synthesis Reaction Selectivity Mechanistic Studies

Targeted Application Scenarios for Acetamide, N-[(phenylamino)thioxomethyl]- (CAS 1132-44-1)


Spectrophotometric Quantification of Ruthenium in Spent Nuclear Fuel Reprocessing Solutions

N-Phenyl-N'-acetylthiourea is ideally suited for the determination of ruthenium in highly acidic (5–8 M HCl) nuclear reprocessing streams. The method's 48-hour color stability and non-extractive protocol (soluble in 30% ethanol) [1] minimize handling of radioactive liquid waste and reduce analysis time. The higher molar absorptivity (4.7 × 10³ L mol⁻¹ cm⁻¹) compared to alternative reagents like OMPT (2.34 × 10³) [2] enables detection of lower ruthenium concentrations, which is critical for process monitoring and material accountancy in fissium alloy analysis.

Quality Control of Ruthenium-Based Industrial Catalysts

Ruthenium is a key component in catalysts for ammonia synthesis, hydrogenation, and fuel cell applications. The defined Beer's law range of 2–18 µg/mL [1] aligns well with typical catalyst digest concentrations, providing a straightforward method for verifying metal loading without requiring liquid-liquid extraction. Compared to the PTU method, which requires a TBP-ethyl acetate extraction step [3], the N-phenyl-N'-acetylthiourea protocol reduces solvent consumption and sample preparation time, thereby increasing laboratory throughput for routine catalyst quality assurance.

Synthesis of Specialized Heterocyclic Building Blocks and Mechanistic Probes

For organic and medicinal chemistry laboratories, this compound serves as a distinct synthetic intermediate due to its divergent reactivity compared to higher acylthiourea analogs [4]. It is specifically employed when the synthetic target requires the formation of an isothiourea rather than a monothiocarbamate. Additionally, the kinetic profile—acetyl rearrangement being ~100-fold slower than benzoyl [5]—makes this compound a valuable mechanistic probe for studying acyl transfer and rearrangement kinetics in thiourea systems.

Potentiometric Studies of Thiourea Redox Behavior

In fundamental electrochemical research, N-phenyl-N'-acetylthiourea is utilized as a reference compound to study the redox instability of N-substituted thioureas. Its oxidized form (formamidine disulfide derivative) exhibits characteristic instability, decomposing within 30–60 minutes, in contrast to the stable oxidized form of unsubstituted thiourea [6]. This defined decomposition behavior makes it a model system for investigating the influence of N-acetyl and N-phenyl substitution on the redox properties and stability of thiourea-based redox couples.

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